Glut1-IN-3

GLUT1 Deficiency Syndrome Epilepsy Seizure Suppression

Glut1-IN-3 is the first-in-class dual-targeting small molecule for GLUT1-DS research. It uniquely enhances GLUT1-mediated glucose intake while inhibiting carbonic anhydrase isoforms to suppress seizures in vivo. Unlike oncology-focused GLUT1 inhibitors (BAY-876, WZB117), this compound is validated in neurological models. Essential for labs studying metabolic epilepsy.

Molecular Formula C20H26N2O10SSe
Molecular Weight 565.5 g/mol
Cat. No. B12374260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlut1-IN-3
Molecular FormulaC20H26N2O10SSe
Molecular Weight565.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N
InChIInChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1
InChIKeyHLVUZQBVCDDOFP-VRCPBSEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Glut1-IN-3 for Targeted Research in GLUT1 Deficiency Syndrome and Seizure Models


Glut1-IN-3 (also known as GLUT1-IN-3, Compd 4b) is a first-in-class, dual-targeting small molecule that represents a novel pharmacological strategy for managing Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS) [1]. It is characterized by a glucosyl/galactosyl moiety and possesses a molecular formula of C20H26N2O10SSe, distinct from other GLUT1 inhibitors . Unlike cancer-focused GLUT1 inhibitors such as BAY-876 or WZB117, Glut1-IN-3 is specifically investigated for its ability to both enhance GLUT1-mediated glucose intake and inhibit carbonic anhydrase (CA) isoforms implicated in seizure pathophysiology [1].

Why Glut1-IN-3 Cannot Be Replaced by Other GLUT1 Inhibitors for Neurological Applications


Generic substitution with other in-class GLUT1 inhibitors (e.g., BAY-876, WZB117, STF-31) is not scientifically justified for research on GLUT1-DS or seizure suppression. These compounds were primarily developed and optimized for oncology applications, with selectivity profiles and potency metrics established in cancer cell lines, not neural tissue . Glut1-IN-3 is uniquely characterized as a dual-action compound that not only targets GLUT1-mediated glucose uptake but also potently inhibits carbonic anhydrase isoforms (I, II, IV, VA, VB, XII), a mechanism directly linked to the pathophysiology of uncontrolled seizures [1]. Furthermore, its in vivo efficacy was specifically demonstrated in a maximal electroshock (MES) seizure model, a standard preclinical model for epilepsy, confirming its therapeutic relevance in a neurological context that other GLUT1 inhibitors lack [1].

Quantitative Differentiation Evidence for Glut1-IN-3 in GLUT1-DS and Seizure Research


First-in-Class In Vivo Efficacy in Seizure Model vs. Lack of Comparable Data for Oncology-Focused GLUT1 Inhibitors

Glut1-IN-3 (compound 4b) is the first compound in its class to demonstrate direct seizure suppression in a validated in vivo model. It proved effective in suppressing the occurrence of uncontrolled seizures in the maximal electroshock (MES) model [1]. This is a clear differentiator, as other potent GLUT1 inhibitors like BAY-876 (GLUT1 IC50 = 2 nM) and STF-31 (GLUT1 IC50 = 1 µM) have no published evidence of efficacy in this or any other seizure model . Their primary evidence base remains confined to cancer cell viability and tumor xenograft studies.

GLUT1 Deficiency Syndrome Epilepsy Seizure Suppression

Unique Dual-Targeting Mechanism: GLUT1 Enhancement + CA Inhibition vs. Pure GLUT1 Blockade

Glut1-IN-3 exhibits a dual mechanism of action that is fundamentally different from simple GLUT1 blockade. It was designed to enhance GLUT1-mediated glucose intake in non-small-cell lung cancer (NSCLC) cells while simultaneously inhibiting carbonic anhydrase (CA) isoforms (I, II, IV, VA, VB, and XII) linked to seizure pathophysiology [1]. In contrast, comparators like BAY-876 and WZB117 function as selective GLUT1 inhibitors with no reported CA inhibitory activity, and their potency is measured by their ability to block glucose transport (e.g., BAY-876 inhibits glucose uptake in Hela-MaTu cells with an IC50 of 3.2 nM) .

GLUT1 Deficiency Syndrome Carbonic Anhydrase Mechanism of Action

Structural Differentiation: Distinct Molecular Scaffold vs. Common GLUT1 Inhibitor Chemotypes

Glut1-IN-3 (C20H26N2O10SSe) features a glucosyl/galactosyl moiety, a structural element not present in leading GLUT1 inhibitors like BAY-876 (C19H17F4N3O2), WZB117 (C20H14O6), or STF-31 (C19H20N4O2S) . This structural difference underpins its unique ability to engage with the GLUT1 transporter to potentially enhance glucose uptake, rather than simply blocking it, which is a common feature of the comparator chemotypes.

GLUT1 Deficiency Syndrome Small Molecule Chemical Biology

Optimal Research Applications for Glut1-IN-3 Based on Unique Evidence Profile


Preclinical Research in Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS)

Glut1-IN-3 is the most appropriate tool compound for investigating the pathophysiology and potential treatments for GLUT1-DS. Its demonstrated ability to both enhance GLUT1-mediated glucose intake and suppress seizures in an in vivo MES model directly addresses the two core pathological features of the syndrome [1]. Procurement of this compound is essential for laboratories developing novel therapeutic strategies for GLUT1-DS, as alternative GLUT1 inhibitors like BAY-876 or STF-31 lack any evidence of efficacy in this disease context.

Epilepsy and Seizure Research with a Focus on Metabolic Dysfunction

This compound is uniquely positioned for studies investigating the link between glucose metabolism and seizure disorders. Its dual mechanism—targeting both GLUT1 and carbonic anhydrases implicated in epilepsy—makes it an invaluable tool for exploring new pharmacological approaches to seizure management [1]. It should be procured for experiments designed to model or treat seizures arising from metabolic disturbances, a niche not covered by other GLUT1 inhibitors whose primary application is oncology .

Comparative Studies of GLUT1-Directed Pharmacological Mechanisms

Glut1-IN-3 provides a critical comparator arm for studies aiming to distinguish between GLUT1 blockade (the mechanism of BAY-876, WZB117, STF-31) and GLUT1 modulation (the potential mechanism of Glut1-IN-3) [1]. Its distinct chemical structure and dual-targeting profile offer a unique opportunity to dissect the downstream effects of GLUT1 engagement in different cellular contexts, particularly in neural versus cancer cell types. Procurement ensures that mechanistic studies have a tool that operates via a different, well-defined pharmacological pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glut1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.